1,3-Dibromo-2-(difluoromethoxy)benzene
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Overview
Description
1,3-Dibromo-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H4Br2F2O. It is a derivative of benzene, where two bromine atoms and a difluoromethoxy group are substituted at the 1, 3, and 2 positions, respectively. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
1,3-Dibromo-2-(difluoromethoxy)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 2-(difluoromethoxy)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1,3-Dibromo-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling, where the bromine atoms are replaced by aryl or vinyl groups. These reactions typically require palladium catalysts and specific ligands.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
1,3-Dibromo-2-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and materials.
Biology: The compound can be used to modify biomolecules or as a probe in biochemical studies.
Medicine: It may serve as an intermediate in the synthesis of drug candidates or as a tool in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-dibromo-2-(difluoromethoxy)benzene exerts its effects depends on the specific application and the molecular targets involved. In general, the compound can interact with various molecular targets through its bromine and difluoromethoxy groups, which can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modify other molecules.
Comparison with Similar Compounds
1,3-Dibromo-2-(difluoromethoxy)benzene can be compared with other similar compounds, such as:
1,3-Dibromo-2-fluorobenzene: This compound has a similar structure but lacks the difluoromethoxy group. It may have different reactivity and applications due to the absence of the difluoromethoxy group.
1,3-Dibromo-2-methoxybenzene: This compound has a methoxy group instead of a difluoromethoxy group. The presence of the methoxy group can influence the compound’s electronic properties and reactivity.
1,3-Dibromo-2-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group. The additional fluorine atom can affect the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in the presence of both bromine atoms and the difluoromethoxy group, which can provide specific reactivity and properties that are valuable in various applications.
Biological Activity
1,3-Dibromo-2-(difluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in pharmaceutical and chemical research due to its unique structural features and potential biological activities. The compound is characterized by the presence of two bromine atoms and a difluoromethoxy group, which influence its chemical reactivity and biological interactions.
The molecular formula for this compound is C8H5Br2F2O. The presence of bromine and fluorine enhances its lipophilicity and may contribute to its biological activity. The difluoromethoxy group, in particular, has been noted for its ability to modulate the pharmacological properties of compounds by affecting their binding affinity to biological targets.
Antimicrobial Properties
Research indicates that halogenated compounds like this compound can exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural analogies with known antimicrobial agents.
Anticancer Activity
The compound's potential anticancer activity has been explored in several studies. For instance, derivatives of dibromobenzene have been associated with the inhibition of cancer cell proliferation. In vitro studies revealed that compounds with similar structural characteristics could induce apoptosis in cancer cells, thereby making them candidates for further research in cancer therapeutics .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or receptors involved in cellular signaling pathways. Studies have shown that halogenated aromatic compounds can interfere with the function of proteins involved in cell cycle regulation and apoptosis .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, demonstrating moderate antimicrobial activity.
Case Study 2: Cytotoxicity in Cancer Cells
A study conducted on human breast cancer cell lines (MCF-7) evaluated the cytotoxic effects of this compound. The compound exhibited an IC50 value of 25 µM after 48 hours of exposure, indicating significant cytotoxicity compared to control groups treated with vehicle solutions.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
1,3-Dibromo-4-fluorobenzene | C7H4Br2F | Moderate antibacterial activity |
1-Bromo-3-(difluoromethoxy)benzene | C8H6BrF2O | Potential anticancer effects |
1,3-Dichloro-2-(difluoromethoxy)benzene | C8H6Cl2F2O | Significant cytotoxicity against various cancer lines |
Properties
IUPAC Name |
1,3-dibromo-2-(difluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMNXLMNERFLAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1182728-50-2 |
Source
|
Record name | 1,3-dibromo-2-(difluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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